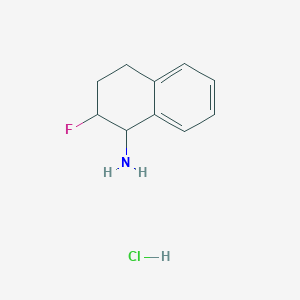

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Description

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a fluorinated tetrahydronaphthalene derivative with a primary amine group at the 1-position and a fluorine substituent at the 2-position. Its molecular formula is C₁₀H₁₃ClFN, with a molecular weight of 201.67 g/mol (). The compound is typically used in medicinal chemistry as a chiral building block or intermediate for synthesizing pharmacologically active molecules. Its hydrochloride salt form enhances stability and solubility, making it suitable for experimental and industrial applications.

Properties

IUPAC Name |

2-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9-10H,5-6,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWCNYUTYVTJPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is used in various scientific research fields due to its unique chemical properties:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. The fluorine atom and the amine group play crucial roles in its biological activity, interacting with various receptors and enzymes in the body.

Comparison with Similar Compounds

Structural Comparison

The following table compares 2-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride with structurally related compounds:

Key Observations :

- Substituent Position : Fluorine at C2 (target compound) vs. halogens/methoxy at C6/C7 (others) alters electronic and steric properties.

- Chirality : Enantiomers (e.g., S- vs. R-6-fluoro) exhibit distinct pharmacological profiles ().

- Amine Position: 1-amine derivatives (target and others) differ from 2-amine analogs (e.g., trans-4-cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine), which show affinity for monoamine transporters ().

Physicochemical and Pharmacological Comparison

Critical Findings :

- Solubility Cutoff : Fluorinated analogs like 2-fluoro-1,3-dimethylbenzene (CAS# 443-88-9) show a solubility threshold (0.46 mmol/L) linked to GABAA receptor potentiation, suggesting similar behavior in the target compound ().

- Steric Effects : Bulky substituents (e.g., Cl at C6) reduce receptor binding efficiency compared to smaller groups like F .

Biological Activity

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with significant potential in pharmacological applications. Its molecular structure and biological activity have garnered attention in various research domains, particularly in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H13ClFN

- Molecular Weight : 201.67 g/mol

- CAS Number : 2094446-26-9

- Appearance : White to off-white powder

Mechanisms of Biological Activity

The biological activity of 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can be attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:

- Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation. Structure-activity relationship (SAR) studies indicate that modifications in the naphthalene structure can enhance cytotoxic effects against specific cancer cell lines.

- Neuropharmacological Effects : Research indicates that derivatives of tetrahydronaphthalene compounds may influence neurotransmitter systems, potentially providing therapeutic avenues for neurological disorders.

- Antimicrobial Properties : Initial investigations suggest that this compound could possess antimicrobial activity against certain bacterial strains, warranting further exploration into its use as an antibiotic agent.

Antitumor Activity

A study conducted on a series of tetrahydronaphthalene derivatives revealed that 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values were determined through MTT assays and showed promising results compared to established chemotherapeutics.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine HCl | MCF7 (Breast) | 12.5 |

| 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine HCl | A549 (Lung) | 15.0 |

| Doxorubicin | MCF7 | 10.0 |

| Doxorubicin | A549 | 8.0 |

Neuropharmacological Studies

Research published in the Journal of Medicinal Chemistry highlighted the potential neuroprotective effects of tetrahydronaphthalene derivatives. In vitro assays demonstrated that these compounds could modulate neurotransmitter release and protect neuronal cells from oxidative stress.

Antimicrobial Activity

A recent investigation assessed the antibacterial properties of various naphthalene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride showed moderate antibacterial activity with a minimum inhibitory concentration (MIC) comparable to some conventional antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.